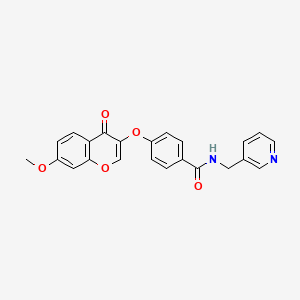

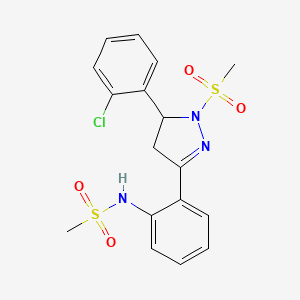

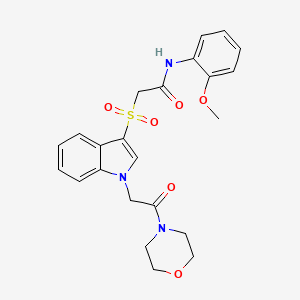

![molecular formula C23H23N5O3 B2726089 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide CAS No. 1796967-02-6](/img/structure/B2726089.png)

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-oxazoline rings is well established. It typically proceeds via the cyclization of a 2-amino alcohol (usually obtained by reducing an amino acid) with a suitable functional group. The overall mechanism follows Baldwin’s rules . One common route involves the reaction of acyl chlorides with 2-amino alcohols using thionyl chloride to generate the acid chloride in situ. Care must be taken to maintain anhydrous conditions, as oxazolines can be ring-opened by chloride if the imine becomes protonated .

Molecular Structure Analysis

- The double bond location determines the isomer: 2-oxazoline is common, while 3-oxazoline and 4-oxazoline are less frequent .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Activities

1. Heterocyclic Compound Synthesis

A study by Fadda et al. (2017) utilized a precursor similar to the queried compound for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives. These compounds were evaluated as insecticidal agents against Spodoptera littoralis, showcasing the potential of such compounds in agricultural applications Fadda et al., 2017.

2. Antimicrobial Activity

Another study by Hossan et al. (2012) involved the synthesis of pyridines and oxazinones using a starting material related to the queried compound, demonstrating good antibacterial and antifungal activities Hossan et al., 2012.

3. Antitumor Activity

Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, with some showing promising inhibitory effects on different cancer cell lines, highlighting the therapeutic potential of such compounds Albratty et al., 2017.

4. Inhibition of Mycobacterium tuberculosis

A derivative of the queried compound was investigated for its inhibitory activity against Mycobacterium tuberculosis InhA, an enzyme critical for the survival of the tuberculosis bacterium. The study identified a promising compound with significant inhibitory activity, suggesting potential for tuberculosis treatment Pedgaonkar et al., 2014.

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c29-21(15-27-19-10-3-4-11-20(19)31-23(27)30)25-13-14-28-18-9-2-1-7-16(18)22(26-28)17-8-5-6-12-24-17/h3-6,8,10-12H,1-2,7,9,13-15H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBUWLHRVGLNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

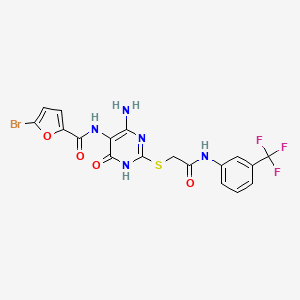

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

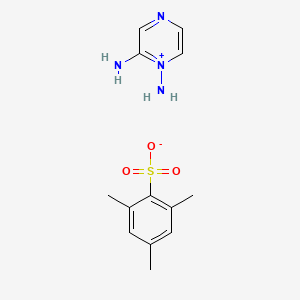

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)

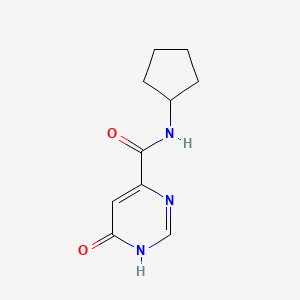

![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)